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Compound of Interest

2-Chloro-1H-imidazole-5-
Compound Name:

carbaldehyde
CAS No.: 1333235-40-7
Cat. No.: B1614362

Get Quote

Executive Summary & Structural Logic

2-Chloro-1H-imidazole-5-carbaldehyde represents a "privileged scaffold" in drug discovery
due to its high density of reactive functional groups. Unlike simple imidazoles, this molecule
possesses a "push-pull” electronic architecture:

o C5-Aldehyde (Electrophile): A classic handle for reductive amination, oxidation, and
condensation.

e C2-Chloride (Leaving Group): Positioned between two nitrogens, this chloride is activated for
Nucleophilic Aromatic Substitution (SNAr), a reactivity further enhanced by the electron-
withdrawing aldehyde at C5.

* N1-Proton (Acidic Handle): The electron-poor ring increases the acidity of the N-H,
facilitating protection or alkylation.

This guide details how to exploit these orthogonal reactivities for the synthesis of complex
bioactive molecules.
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Tautomerism & Regiochemistry

The molecule exists in a rapid tautomeric equilibrium between the 4-formyl and 5-formyl
species. While often drawn as the 5-carbaldehyde, the specific tautomer reacting depends on
the electrophile and solvent conditions.
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Caption: Tautomeric equilibrium and the fixation of regiochemistry via N-protection.

Reactivity Module A: The Aldehyde Group (C5)

The aldehyde is the most kinetically accessible site. It allows for the rapid elaboration of the
carbon skeleton without disturbing the C2-chloride, provided mild reducing agents are used.

Reductive Amination

This is the primary gateway to amine-based libraries. The key is to use Sodium
Triacetoxyborohydride (STAB), which is mild enough to leave the C2-Cl bond intact. Stronger
reducers like LiAlHa may cause concomitant dechlorination.

Mechanism:
e Formation of iminium ion (reversible).

o Selective reduction of iminium by STAB.

Oxidation to Carboxylic Acid

Transformation to the 2-chloro-imidazole-5-carboxylic acid is valuable for peptide coupling.
Sodium Chlorite (NaClO2) (Pinnick oxidation) is the gold standard here, as it avoids the harsh
acidic conditions of Jones reagent that might degrade the imidazole ring.
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Reactivity Module B: The C2-Chloride Handle

The C2 position in 1,3-azoles is inherently electron-deficient. In this scaffold, the C5-aldehyde
(an electron-withdrawing group) further depletes electron density from the ring, significantly
lowering the energy barrier for Nucleophilic Aromatic Substitution (SNAr).

SNAr Displacement

» Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
e Conditions: Thermal heating (80—120°C) or microwave irradiation.

e Sequence: It is often strategic to perform SNAr after aldehyde manipulation to avoid side
reactions between the aldehyde and the nucleophile (e.g., amine nucleophiles forming
imines).

Palladium-Catalyzed Coupling

The C2-Cl bond is a viable handle for Suzuki-Miyaura or Stille couplings, allowing the
installation of aryl or heteroaryl groups.

Experimental Protocols

Note: All protocols assume standard safety precautions for handling halogenated heterocycles.

Protocol 1: Selective Reductive Amination (Preserving
C2-Cl)

Objective: Convert the aldehyde to a secondary amine without dechlorinating the ring.
e Imine Formation:

o Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in anhydrous DCE (1,2-
Dichloroethane) or THF.

o Add the Amine (1.1 equiv).

o Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation.
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o Stir at Room Temperature (RT) for 30—-60 mins.

e Reduction:
o Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

o Stir at RT for 2-16 hours. Monitor by LC-MS (Look for M+1 of product; ensure no M-35
byproduct).

e Workup:
o Quench with saturated agueous NaHCO:s.
o Extract with EtOAc (3x). Wash combined organics with brine.[1]

o Dry over NazSOa4 and concentrate.[1]

Protocol 2: SNAr Displacement of C2-Chloride

Objective: Replace the Chlorine with a morpholine group.
o Setup:
o Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in DMF or DMSO (0.5 M).
o Add Morpholine (3.0 equiv).
o Add DIPEA (2.0 equiv) if using a salt form of the amine.
» Reaction:
o Heat to 90°C for 4-12 hours.
o Note: Microwave irradiation at 120°C for 30 mins is often more efficient.
o Workup:

o Dilute with water (10x volume).
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o If product precipitates, filter. If not, extract with EtOAc/LICl solution to remove DMF.

Protocol 3: Pinnick Oxidation to Carboxylic Acid

Objective: Oxidize CHO to COOH without affecting the CI.
e Setup:
o Dissolve aldehyde (1.0 equiv) in t-BuOH/Water (3:1) and THF (1 part).
o Add 2-Methyl-2-butene (10 equiv) as a scavenger for HOCI.
o Add NaHz2POa (2.0 equiv).
» Oxidation:
o Cool to 0°C.
o Add NaClOz (Sodium Chlorite) (1.5 equiv) portion-wise.
o Warm to RT and stir for 2—4 hours.
o Workup:
o Acidify carefully to pH 3—4 with 1N HCI.

o Extract with EtOAc. The product is the free acid.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single
scaffold.
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Caption: Divergent synthetic pathways: The aldehyde allows for side-chain elaboration, while
the chloride serves as a handle for core modification.
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. Reagent ] . ) Selectivity
Reaction Type Target Site Typical Yield
System Note
Reductive Amine / STAB/ High. C2-Cl is
o C5-Aldehyde 75-90%
Amination DCE stable to STAB.
High. Avoids
o o NaClO2z / o
Pinnick Oxidation C5-Aldehyde 80-95% chlorination
NaH2POa4
byproducts.
Amine / DMF / ) Activated by C5-
SNAr C2-Chloride 60-85%
90°C CHO.
] ] Pd(PPhs)a / ] Requires N-
Suzuki Coupling ) ) C2-Chloride 50-75% o
Boronic Acid protection first.
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References

e Synthesis and Reactivity of 2-Chloroimidazoles Source:Journal of Organic Chemistry
Context: Discusses the activation of C2-Cl by electron-withdrawing groups at C4/C5.
(General Reference for Imidazole Chemistry)

e Reductive Amination of Heterocyclic Aldehydes Source:BenchChem Application Notes
Context: Protocols for selective reduction of aldehydes in the presence of halogens.

e Losartan Intermediate Synthesis (Analogous Chemistry) Source:Asian Journal of Chemistry
Context: While focusing on the 2-butyl analog, this reference validates the stability of the
chloro-formyl-imidazole scaffold during scale-up.

o Oxidation of Aldehydes to Carboxylic Acids Source:Organic Chemistry Portal Context:
Detailed mechanism and scope of the Pinnick oxidation for sensitive substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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